molecular formula C25H24N2O3S B2444922 N-benzhydryl-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898427-31-1

N-benzhydryl-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Número de catálogo: B2444922
Número CAS: 898427-31-1
Peso molecular: 432.54
Clave InChI: FXJNHJXOVWBPQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-benzhydryl-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C25H24N2O3S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-benzhydryl-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure

The compound belongs to the class of pyrroloquinoline derivatives, which have gained attention for their diverse pharmacological properties. The synthesis typically involves multi-step organic reactions that modify the pyrroloquinoline scaffold to enhance biological activity. The sulfonamide group is particularly noteworthy as it can influence solubility and bioavailability.

Anticoagulant Activity

Recent studies have highlighted the anticoagulant properties of pyrroloquinoline derivatives. For instance, derivatives synthesized from pyrrolo[3,2,1-ij]quinolin-2(1H)-one were evaluated for their ability to inhibit coagulation factors Xa and XIa. The best inhibitors demonstrated IC50 values of 3.68 µM and 2 µM respectively for factor Xa and factor XIa inhibition . This suggests that this compound may possess similar or enhanced anticoagulant properties.

The mechanism of action for these compounds often involves competitive inhibition of key enzymes in the coagulation cascade. Molecular docking studies have shown that these compounds can effectively bind to the active sites of coagulation factors, thereby preventing their activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrroloquinoline scaffold can lead to significant changes in potency and selectivity against target enzymes. For example:

Position Modification Effect on Activity
C6Hydroxyl groupIncreased solubility
C8Halogen substitutionEnhanced potency
C9Alkyl chainImproved selectivity

These modifications can be systematically explored to develop more potent derivatives with specific therapeutic targets.

Case Studies

Several case studies have investigated the efficacy of related compounds in preclinical models:

  • Study on Factor Xa Inhibition : A series of hybrid derivatives were synthesized and tested for their anticoagulant activity. The study concluded that specific modifications significantly enhanced their inhibitory effects on factor Xa and factor XIa .
  • Neuroprotective Effects : Another study explored the neuroprotective potential of similar compounds in models of neurodegeneration. Results indicated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Research indicates that derivatives of N-benzhydryl-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide exhibit potent antibacterial activity . A study by Ishikawa et al. (1990) demonstrated that compounds similar to this sulfonamide effectively combat both gram-positive and gram-negative bacteria. The ability to inhibit bacterial growth suggests its potential as a therapeutic agent in treating bacterial infections .

Antifungal Activity

Kappe and Kappe (2009) synthesized derivatives related to this compound and evaluated their fungicidal properties . The findings suggest that these compounds could be utilized in agricultural or pharmaceutical applications to combat fungal infections. The structural characteristics of the pyrroloquinolin derivatives appear to contribute significantly to their biological activity against fungi .

Diuretic Effects

Shishkina et al. (2018) investigated the diuretic properties of structurally similar compounds and highlighted their potential as new treatments for hypertension. This aspect of the compound could lead to further research into its application in managing fluid retention and blood pressure regulation .

Anticancer Activity

Recent studies have also focused on the anticancer potential of this compound. Research involving similar quinoxaline derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, a study reported that several synthesized compounds exhibited significant antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7), with IC50 values ranging from 1.9 to 7.52 μg/mL . This indicates that this compound may serve as a candidate for further development in cancer therapies.

Summary Table of Applications

ApplicationDescriptionReferences
AntibacterialEffective against gram-positive and gram-negative bacteriaIshikawa et al., 1990
AntifungalPotential fungicidal properties for agricultural or pharmaceutical useKappe & Kappe, 2009
DiureticPossible treatment for hypertension through diuretic effectsShishkina et al., 2018
AnticancerSignificant antiproliferative activity against cancer cell linesPMC6854567

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of solvents (e.g., dichlorobenzene for cyclization ), temperature control (e.g., 378 K for AlCl₃-mediated reactions ), and purification techniques such as recrystallization from ethanol or ethyl acetate . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., 1,1'-azobis(oxazoline)) can mitigate side reactions . For sulfonamide derivatives, phase-transfer catalysts or microwave-assisted synthesis may reduce reaction times .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments and confirms regiochemistry (e.g., distinguishing cis/trans isomers via coupling constants ).
  • IR Spectroscopy : Validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for lactams ).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., GC-MS with molecular ion peaks ).
  • X-ray Diffraction (XRPD) : Resolves ambiguities in stereochemistry and crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments arising from NMR data ambiguity?

  • Methodological Answer : Combine X-ray crystallography with NOESY/ROESY NMR to analyze spatial proximity of protons . For example, in related pyrroloquinoline systems, XRPD confirmed C–H⋯π interactions and hydrogen-bonding networks, clarifying discrepancies in NMR-based stereochemical models . Computational tools (e.g., DFT calculations) can simulate NMR spectra for comparison with experimental data .

Q. What strategies are recommended for analyzing the compound's bioactivity while minimizing non-specific interactions?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., benzhydryl groups) to assess impact on target binding .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to receptors with low non-specific background .
  • Control Experiments : Use enantiomerically pure samples to rule out racemic mixture effects .

Q. How can reaction mechanisms for cyclization or sulfonamide formation be experimentally validated?

  • Methodological Answer :

  • Isotopic Labeling : Track oxygen incorporation in carbonyl groups during cyclization (e.g., using ¹⁸O-labeled reagents) .
  • Kinetic Studies : Monitor intermediate formation via quenching experiments at varying temperatures .
  • Computational Modeling : Simulate transition states for key steps (e.g., AlCl₃-mediated ring closure) .

Q. Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental melting points be addressed?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Perform DSC/TGA to identify polymorph transitions and elemental analysis to confirm stoichiometry (e.g., deviations >0.3% suggest impurities ). Recrystallization in alternative solvents (e.g., hexane/CH₂Cl₂ mixtures) can yield pure crystalline forms .

Propiedades

IUPAC Name

N-benzhydryl-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-17-22-16-21(15-20-13-8-14-27(24(20)22)25(17)28)31(29,30)26-23(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-12,15-17,23,26H,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJNHJXOVWBPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.